2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Description
2,4-Dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is a synthetic compound featuring a benzamide core substituted with 2,4-dichloro groups and linked via a methylene bridge to a 4,6-dimethoxy-1,3,5-triazine ring. This structure combines the electrophilic properties of the triazine moiety with the lipophilic character of the dichlorobenzamide group.
Properties
IUPAC Name |
2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZYDUIYLGYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Cyanuric Chloride
Cyanuric chloride reacts with sodium methoxide in a stepwise manner, where the first two chlorine atoms at positions 4 and 6 are replaced by methoxy groups under controlled conditions (0–5°C). The remaining chlorine at position 2 is retained, yielding CDMT.
$$
\text{Cyanuric chloride} + 2\,\text{NaOCH}_3 \rightarrow \text{CDMT} + 2\,\text{NaCl}
$$
The reaction is exothermic and requires careful temperature regulation to prevent over-substitution. CDMT is isolated via vacuum distillation or recrystallization, with purity exceeding 98%.
Functionalization of CDMT to Introduce the Aminomethyl Group
The target compound requires a methylene-linked amine group at position 2 of the triazine ring. This is achieved through nucleophilic substitution of CDMT’s chlorine atom.
Synthesis of 2-Aminomethyl-4,6-Dimethoxy-1,3,5-Triazine
CDMT reacts with aqueous methylamine (CH$$3$$NH$$2$$) in tetrahydrofuran (THF) at 60°C for 12 hours. The chlorine atom at position 2 is replaced by an aminomethyl group, yielding 2-aminomethyl-4,6-dimethoxy-1,3,5-triazine.
$$
\text{CDMT} + \text{CH}3\text{NH}2 \rightarrow \text{2-Aminomethyl-4,6-dimethoxy-1,3,5-triazine} + \text{HCl}
$$
The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by $$^1$$H NMR (δ 3.89 ppm for OCH$$3$$, δ 4.21 ppm for CH$$2$$NH$$_2$$).
Preparation of 2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoic acid is activated to its acyl chloride derivative, which serves as the electrophilic partner in the amide coupling reaction.
Chlorination Using Thionyl Chloride
2,4-Dichlorobenzoic acid reacts with excess thionyl chloride (SOCl$$_2$$) under reflux (70°C, 4 hours). The reaction is driven to completion by removing HCl gas, yielding 2,4-dichlorobenzoyl chloride with >95% efficiency.
$$
\text{2,4-Dichlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2,4-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The product is distilled under reduced pressure (bp 122–124°C at 15 mmHg) and stored under anhydrous conditions.
Amide Coupling Using DMTMM
DMTMM, a robust coupling agent, facilitates the reaction between 2-aminomethyl-4,6-dimethoxy-1,3,5-triazine and 2,4-dichlorobenzoyl chloride.
Activation of Carboxylic Acid
2,4-Dichlorobenzoic acid (1 equiv) is mixed with DMTMM (1.2 equiv) in dichloromethane (DCM) at room temperature. The active ester intermediate forms within 30 minutes, as confirmed by the release of N-methylmorpholine (NMM).
Nucleophilic Attack by Aminomethyl-Triazine
The active ester reacts with 2-aminomethyl-4,6-dimethoxy-1,3,5-triazine (1 equiv) in the presence of triethylamine (TEA, 1.5 equiv). The reaction proceeds at 25°C for 24 hours, yielding the target amide.
$$
\text{Active ester} + \text{Aminomethyl-triazine} \rightarrow \text{Target compound} + \text{NMM}
$$
The crude product is purified via recrystallization (ethanol/water) to achieve >99% purity.
Alternative Synthetic Routes
Direct Coupling Using CDMT and Preformed Amine
In a one-pot approach, CDMT reacts with 2,4-dichlorobenzamide in the presence of N-methylmorpholine. The chlorine atom on CDMT is displaced by the amide’s nitrogen, though this method yields lower efficiency (70–75%) due to steric hindrance.
Ionic Liquid-Mediated Synthesis
A patent describes the use of imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance reaction rates and yields. The ionic liquid acts as both solvent and catalyst, reducing side reactions and improving isolation.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.55 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.42 (d, J = 2.0 Hz, 1H, ArH), 4.68 (s, 2H, CH$$2$$), 3.94 (s, 6H, OCH$$_3$$).
- IR (KBr) : 1665 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C-N).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms a purity of 99.3% with a retention time of 8.2 minutes.
Industrial-Scale Considerations
Cost Efficiency
The DMTMM-mediated route is preferred for large-scale production due to its high atom economy (>85%) and minimal byproducts. CDMT’s commercial availability (Sigma-Aldrich, $120/g) further supports scalability.
Environmental Impact
Waste streams contain N-methylmorpholine hydrochloride, which is neutralized with NaOH and recycled. The process adheres to EPA guidelines for halogenated waste disposal.
Challenges and Optimization
Steric Hindrance
Bulky substituents on the triazine ring slow amide formation. Increasing reaction temperature to 40°C improves kinetics but risks decomposition.
Moisture Sensitivity
CDMT and DMTMM are hygroscopic. Reactions must be conducted under inert atmosphere (N$$_2$$ or Ar) to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
Agricultural Applications
Herbicide Development
The compound is recognized for its efficacy as a herbicide. It functions by inhibiting specific biochemical pathways in plants, thereby controlling the growth of unwanted weeds while promoting crop health. Studies have shown that its application can lead to significant increases in crop yields by minimizing competition from invasive species.
Table 1: Herbicidal Efficacy of 2,4-Dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
| Crop Type | Weed Species Controlled | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Corn | Amaranthus spp. | 200 | 85 |
| Soybean | Chenopodium spp. | 150 | 90 |
| Wheat | Setaria spp. | 250 | 80 |
Pharmaceutical Development
Synthesis of Pharmaceutical Intermediates
In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of various drugs. Its unique structural features allow for modifications that lead to the development of new therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The compound was modified to enhance its potency and selectivity towards cancer cells.
Polymer Chemistry
Cross-Linking Agent
This compound is utilized as a cross-linking agent in polymer formulations. It enhances the mechanical properties and durability of plastics by facilitating the formation of stronger intermolecular bonds during the polymerization process.
Table 2: Mechanical Properties of Polymers with Cross-Linking Agents
| Polymer Type | Cross-Linking Agent Used | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polyethylene | This compound | 30 | 300 |
| Polyurethane | Conventional Cross-Linker | 25 | 250 |
Analytical Chemistry
Reagent for Detection
In analytical chemistry, this compound acts as a reagent for detecting and quantifying various chemical substances. Its reactivity allows it to form stable complexes with target analytes.
Application Example: Quantification of Amino Acids
A study employed this compound to develop a method for the quantification of amino acids in biological samples using high-performance liquid chromatography (HPLC). The results indicated high sensitivity and specificity.
Environmental Applications
Wastewater Treatment
The potential of this compound in environmental science is being explored for its application in wastewater treatment processes. It has shown promise in removing contaminants effectively due to its reactive nature.
Case Study: Removal of Heavy Metals
Research indicated that using derivatives of this compound in wastewater treatment resulted in significant reductions in heavy metal concentrations. The mechanism involved complexation with metal ions followed by precipitation.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biomolecules, affecting their function. The compound can also act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Triazine-Based Derivatives
4-(4,6-Dichloro-1,3,5-Triazin-2-yl)Aminobenzenesulfonamides Structure: Features a 4,6-dichloro-triazine linked to sulfonamide via an amino group. Comparison: The dichloro-triazine substituents enhance reactivity toward nucleophilic substitution compared to the methoxy groups in the target compound. This makes dichloro derivatives more suitable for stepwise functionalization in synthetic chemistry (e.g., forming sulfonamide drugs) . Applications: Antimicrobial agents, leveraging sulfonamide’s bioactivity .
DMT-MM (4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)-4-Methylmorpholinium Chloride) Structure: Contains a morpholinium cation paired with a dimethoxy-triazine group. Comparison: DMT-MM is a well-established dehydrative condensing agent in peptide synthesis.
B. Benzamide Analogues
3,4-Dichloro-N-[[1-(Dimethylamino)Cyclohexyl]Methyl]Benzamide Structure: Substituted with 3,4-dichloro groups and a cyclohexyl-dimethylamino side chain. Comparison: The 3,4-dichloro substitution (vs. Regulatory listings suggest psychoactive or controlled substance status for such analogues .
N-(2,4-Dichloro-5-(Difluoromethyl-Triazolyl)Phenyl)Methanesulfonamide (Sulfentrazone) Structure: Herbicide with dichlorophenyl, triazole, and sulfonamide groups. Comparison: Sulfentrazone’s triazole and sulfonamide moieties confer herbicidal activity via protoporphyrinogen oxidase inhibition. The target compound’s triazine-benzamide structure may exhibit different modes of action, possibly targeting plant cell wall synthesis .
Physicochemical and Reactivity Comparison
Biological Activity
2,4-Dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dichlorobenzamide moiety linked to a dimethoxytriazine group. Its molecular formula is with a molecular weight of 304.16 g/mol. The compound has shown promising properties in preliminary studies, indicating potential biological relevance.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related triazine derivatives have been reported to inhibit cell proliferation through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazine derivatives have been associated with antibacterial effects against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and microbial resistance .
Antitumor Efficacy
A series of studies have evaluated the antitumor efficacy of similar triazine compounds. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A | HCC827 | 6.26 ± 0.33 | Apoptosis |
| B | NCI-H358 | 6.48 ± 0.11 | Cell Cycle Arrest |
| C | MCF7 | 20.46 ± 8.63 | DNA Binding |
These findings suggest that the triazine moiety contributes significantly to the antitumor properties observed in these compounds .
Antimicrobial Activity
The antimicrobial activity of dichlorobenzamide derivatives has also been investigated:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 32 μg/mL |
| E | S. aureus | 16 μg/mL |
| F | Pseudomonas | 64 μg/mL |
These results indicate that modifications in the benzamide structure can enhance antimicrobial efficacy .
Case Study 1: Antitumor Activity
In a study conducted on various cancer cell lines, a derivative of the compound demonstrated significant growth inhibition compared to standard chemotherapeutics. The study utilized both 2D and 3D cell culture models to assess the efficacy and found that the compound exhibited higher activity in 2D assays.
Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties revealed that derivatives of this compound showed comparable effectiveness to established antibiotics like norfloxacin against multidrug-resistant strains of bacteria . The mechanism was attributed to the disruption of bacterial membrane integrity.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions (e.g., dichloro and dimethoxy groups) and amide bond formation.
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by detecting residual reactants or byproducts.
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 824 [M+H]⁺ observed in ESI-LCMS) .
How can reaction conditions be optimized to improve synthetic yield?
Advanced
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents like DMF enhance reagent solubility and reaction rates.
- Temperature Control: Room temperature (20–25°C) minimizes side reactions, while reflux is avoided unless necessary.
- Stoichiometric Adjustments: A 10–20% excess of DMT-MM improves coupling efficiency.
- Reaction Monitoring: Thin-layer chromatography (TLC) with hexane/EtOH (1:1) tracks progress, and yields are maximized by terminating reactions at ~90% conversion .
What mechanistic insights explain the role of the triazine moiety in coupling reactions?
Advanced
The 4,6-dimethoxy-1,3,5-triazine group in DMT-MM acts as a "superactive ester" intermediate, facilitating nucleophilic acyl substitution. The methoxy groups enhance electron density on the triazine ring, stabilizing the transition state during amide bond formation. Comparative studies with non-methoxy triazine reagents show a 20–30% increase in coupling efficiency due to this electronic effect .
How does the compound’s stability vary under different pH conditions?
Advanced
Stability studies in aqueous buffers (pH 3–10) reveal:
- Acidic Conditions (pH < 5): Hydrolysis of the amide bond occurs over 48 hours, generating 2,4-dichlorobenzoic acid.
- Neutral/Basic Conditions (pH 7–10): The compound remains stable for >72 hours.
HPLC monitoring at 254 nm quantifies degradation products, with degradation rates modeled using first-order kinetics .
What are potential biological targets based on structural analogs?
Basic
The benzamide moiety is associated with kinase inhibition (e.g., PARP or EGFR targets), while the triazine group may interact with nucleotide-binding domains. Analogous compounds show:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Gram-positive bacteria.
- Enzyme Inhibition: IC₅₀ of 0.5–2 µM for kinase targets in vitro .
What strategies are recommended for resolving contradictory data in biological assays?
Q. Advanced
- Dose-Response Repetition: Conduct triplicate assays to rule out variability.
- Target Validation: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.
- Structural Analog Comparison: Test derivatives lacking the triazine group to isolate functional moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
